molecular formula C8H12N2O B016962 1-Acetylpiperidine-4-carbonitrile CAS No. 25503-91-7

1-Acetylpiperidine-4-carbonitrile

Cat. No. B016962
CAS RN: 25503-91-7
M. Wt: 152.19 g/mol
InChI Key: NFDGRMQIOHRQHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Acetylpiperidine-4-carbonitrile and related compounds often involves multicomponent reactions, cyclization processes, and nucleophilic substitution reactions. For example, Gewald synthesis is a notable methodology in synthesizing 2-aminothiophene derivatives, demonstrating the flexibility in functionalizing the thiophene nucleus towards various nucleophiles, which could be analogous to the synthesis strategies for 1-Acetylpiperidine-4-carbonitrile derivatives (Khalifa & Algothami, 2020).

Molecular Structure Analysis

Molecular modeling studies of compounds synthesized through methodologies similar to those used for 1-Acetylpiperidine-4-carbonitrile reveal insights into their geometric structures. These studies can show how different atoms in the molecule carry charges, influencing reactivity and interactions with biological targets. For instance, sulfur and carbon atoms in certain positions were found to have positive and negative charges, respectively, which could be extrapolated to understanding the electronic distribution in 1-Acetylpiperidine-4-carbonitrile (Khalifa & Algothami, 2020).

Chemical Reactions and Properties

The chemical reactivity of 1-Acetylpiperidine-4-carbonitrile involves interactions with various reagents to form a diverse array of derivatives. For example, reactions with halogen-containing reagents can afford different heterocyclic compounds, illustrating the versatility in functionalizing the compound for various applications, including antiviral activities (Attaby et al., 2006).

Scientific Research Applications

Piperidine Derivatives

  • Scientific Field : Pharmaceutical Industry
  • Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application or Experimental Procedures : The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
  • Results or Outcomes : Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Piperidine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
  • Results or Outcomes : Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Safety And Hazards

1-Acetylpiperidine-4-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

1-acetylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDGRMQIOHRQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373327
Record name 1-acetylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperidine-4-carbonitrile

CAS RN

25503-91-7
Record name 1-Acetyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25503-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-acetylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Casu, T Arya, B Bessette, C Baron - researchgate.net
Title : Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by Page 1 Title : Fragment-based screening identifies novel …
Number of citations: 0 www.researchgate.net

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